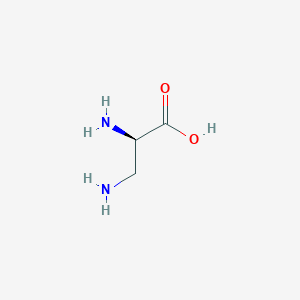

(R)-2,3-Diaminopropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2,3-diaminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2/c4-1-2(5)3(6)7/h2H,1,4-5H2,(H,6,7)/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECYZEOJVXMISF-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348547 | |

| Record name | (R)-2,3-Diaminopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1915-96-4 | |

| Record name | (R)-2,3-Diaminopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-2,3-Diaminopropanoic acid properties and structure

An In-depth Technical Guide to (R)-2,3-Diaminopropanoic Acid: Properties, Structure, and Applications

Introduction

(R)-2,3-Diaminopropanoic acid, also known as 3-amino-D-alanine, is a non-proteinogenic α-amino acid.[1] This compound and its enantiomer, L-2,3-diaminopropionic acid (L-DAPA), are significant in various biological and chemical contexts.[2][3] L-DAPA is a naturally occurring amino acid found in plants and bacteria, where it serves as a critical precursor in the biosynthesis of numerous biologically active compounds, including antibiotics, siderophores for iron acquisition, and certain neurotoxins.[2][4] The unique structural features of diaminopropanoic acid, particularly the presence of a second amino group, make it a valuable building block in peptide synthesis and drug development for creating complex molecular architectures with specific functionalities.[5] This guide provides a comprehensive overview of the properties, structure, biological roles, and experimental protocols associated with (R)-2,3-Diaminopropanoic acid for researchers, scientists, and drug development professionals.

Structure and Properties

(R)-2,3-Diaminopropanoic acid is an alanine derivative where a hydrogen atom on the methyl group is substituted by an amino group, with the stereochemistry at the α-carbon in the (R) configuration.[1][6]

Chemical and Physical Properties

The key physicochemical properties of (R)-2,3-Diaminopropanoic acid are summarized in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| IUPAC Name | (2R)-2,3-diaminopropanoic acid | [1] |

| Synonyms | 3-amino-D-alanine, D-2,3-Diaminopropionic acid | [1] |

| CAS Number | 1915-96-4 | [1][7][8] |

| Molecular Formula | C3H8N2O2 | [1][6][8] |

| Molecular Weight | 104.11 g/mol | [1][6][8] |

| Appearance | Hygroscopic solid that absorbs CO2 from the air (DL form) | [6] |

| Boiling Point | 325.6 ± 32.0 °C (Predicted) | [7] |

| Density | 1.294 ± 0.06 g/cm³ (Predicted) | [7] |

| pKa (α-NH2) | 6.42 (at 37°C) | [9] |

| pKa (β-NH2) | 9.37 (at 37°C) | [9] |

| Storage Temperature | 2-8°C | [7] |

Biological Role and Activity

While the L-enantiomer is more commonly discussed in biosynthetic pathways, the fundamental scaffold of diaminopropanoic acid is crucial for various biological functions.

-

Biosynthetic Precursor : L-2,3-diaminopropionic acid is a precursor to antibiotics and the siderophore staphyloferrin B, which is produced by Staphylococcus aureus.[4] In certain legumes, it is a precursor to the neurotoxin β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP).[2] The biosynthesis involves the pyridoxal phosphate (PLP)-mediated amination of serine.[3][10]

-

Metabolic Disruption : The accumulation of L-2,3-diaminopropionic acid has been shown to be toxic to the bacterium Salmonella enterica, leading to growth inhibition.[2] This toxicity is attributed to the disruption of several metabolic pathways, including the biosynthesis of proline, coenzyme A, and the amino acid isoleucine.[2][11]

-

Therapeutic Potential : The chemical structure of diaminopropanoic acid has been extensively modified to create synthetic analogs with tailored biological activities.[2] These derivatives have shown promise as enzyme inhibitors and antimicrobial agents.[2] For instance, N3-(iodoacetyl)-L-2,3-diaminopropanoic acid is a potent inactivator of bacterial and fungal glucosamine-6-phosphate synthase, and its peptide conjugates exhibit antibacterial and antifungal properties.[12] Furthermore, derivatives of (R)-2,3-diaminopropanoic acid have been developed as potent agonists for the NMDA receptor glycine site, which is significant for central nervous system function.[13]

Experimental Protocols

Detailed methodologies are critical for the successful synthesis and analysis of (R)-2,3-Diaminopropanoic acid and its derivatives.

Protocol 1: Synthesis of Protected L-2,3-Diaminopropanoic Acid Methyl Esters from D-Serine

This protocol outlines a synthetic strategy for preparing orthogonally protected methyl esters of L-2,3-diaminopropanoic acid starting from Nα-Fmoc-O-tert-butyl-d-serine.[14][15][16] The chirality of the starting material is preserved throughout the synthesis.[16]

1. Preparation of the Weinreb-Nahm Amide:

- React the protected starting amino acid, Nα-Fmoc-O-tert-butyl-d-serine, with N,O-dimethylhydroxylamine hydrochloride.[15]

- This reaction typically yields the corresponding Weinreb-Nahm amide in high purity without the need for chromatographic purification.[15]

2. Reduction to α-Amino Aldehyde:

- Reduce the Weinreb-Nahm amide using a reducing agent such as Lithium aluminum hydride (LiAlH4).[15]

- This step affords the corresponding α-amino aldehyde, which is often pure enough to proceed without chromatography.[15]

3. Reductive Amination:

- Subject the α-amino aldehyde to reductive amination with a primary amine or sulfonamide. This process can be assisted by a Lewis acid like Ti(OⁱPr)4.[14][16]

- This step introduces the second amino group, forming the 2,3-diaminopropanol scaffold.[15]

4. Oxidation to Carboxylic Acid:

- Oxidize the primary alcohol function of the 2,3-diaminopropanol intermediate to form the required carboxyl group. A mild oxidation system such as TEMPO/(1,3,5-trichloro-2,4,6-triazinetrione) can be used.[15]

5. Methylation:

- Methylate the resulting carboxylic acid to yield the final protected L-Dap methyl ester.[15]

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis

This protocol is for analyzing the purity of peptides containing Nα-Boc-L-2,3-diaminopropionic acid.[17]

1. Sample Preparation:

- Accurately weigh approximately 1 mg of the lyophilized peptide.

- Dissolve the peptide in 1 mL of Solvent A (e.g., 95% Water / 5% Acetonitrile / 0.1% TFA) to create a 1 mg/mL stock solution.

- Vortex briefly to ensure the sample is completely dissolved.

- Filter the solution through a 0.22 µm syringe filter into an HPLC vial.[17]

2. Instrumentation and Conditions:

- Instrument: A standard HPLC or UPLC system equipped with a UV detector.

- Column: Analytical C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

- Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

- Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

- Flow Rate: 1.0 mL/min.

- Injection Volume: 10-20 µL.

- Detection Wavelength: 214 nm.

- Gradient: A typical linear gradient would be from 5% to 95% Solvent B over 30 minutes. This gradient should be optimized based on the specific hydrophobicity of the peptide.[17]

3. Data Analysis:

- Integrate all peaks in the resulting chromatogram to determine the purity of the sample.

Mandatory Visualizations

Biosynthesis of 2,3-Diaminopropionate

The biosynthesis of 2,3-diaminopropionate from serine is a key biological pathway.[3][10]

References

- 1. (R)-2,3-Diaminopropanoic acid | C3H8N2O2 | CID 638152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 2,3-Diaminopropionic acid - Wikipedia [en.wikipedia.org]

- 4. Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 2,3-Diaminopropionic acid | C3H8N2O2 | CID 364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1915-96-4 CAS MSDS (D-2,3-Diaminopropionic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. calpaclab.com [calpaclab.com]

- 9. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human Metabolome Database: Showing metabocard for 2,3-Diaminopropionic acid (HMDB0002006) [hmdb.ca]

- 11. L-2,3-diaminopropionate generates diverse metabolic stresses in Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial properties of N3-(iodoacetyl)-L-2,3-diaminopropanoic acid-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

Synthesis of (R)-2,3-Diaminopropanoic Acid from D-Serine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and stereoselective synthetic route for the preparation of orthogonally protected (R)-2,3-diaminopropanoic acid, a valuable non-proteinogenic amino acid, utilizing commercially available D-serine as the chiral starting material. The described methodology preserves the stereochemical integrity of the starting material and allows for the introduction of orthogonal protecting groups, facilitating its use in solid-phase peptide synthesis and the development of novel therapeutics.

Introduction

(R)-2,3-Diaminopropanoic acid (DAP) and its derivatives are crucial building blocks in medicinal chemistry and drug discovery. The presence of two amino groups offers a versatile scaffold for the synthesis of peptidomimetics, branched peptides, and various heterocyclic compounds with significant biological activities. The stereospecific synthesis of (R)-DAP is of paramount importance as the biological function of chiral molecules is highly dependent on their absolute configuration. This guide details a synthetic pathway commencing from the readily available and optically pure D-serine.

The presented strategy revolves around the conversion of the hydroxyl group of serine into a second amino group. This is achieved through a series of chemical transformations including the formation of a Weinreb amide, its reduction to a key aldehyde intermediate, a subsequent reductive amination to install the second nitrogen atom, and a final oxidation to furnish the desired carboxylic acid. An orthogonal protection scheme is employed, typically using the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino group and acid-labile or other selectively removable groups for the newly introduced β-amino group. This allows for selective deprotection and further functionalization at either amino position.

Overall Synthetic Strategy

The synthesis of (R)-2,3-diaminopropanoic acid from D-serine can be dissected into four principal stages, starting from the appropriately protected D-serine. The chirality of the Cα carbon of D-serine is maintained throughout the entire synthetic sequence.[1][2][3][4]

Stage 1: Preparation of the Weinreb Amide. The synthesis begins with the protection of the α-amino and hydroxyl groups of D-serine. A common starting material is Nα-Fmoc-O-tert-butyl-D-serine. The carboxylic acid is then converted to a Weinreb-Nahm amide. This functional group is chosen for its stability and its selective reactivity towards strong reducing agents to yield an aldehyde without over-reduction to the alcohol.[1]

Stage 2: Reduction to the Aldehyde. The Weinreb amide is carefully reduced, typically using a metal hydride reagent like lithium aluminum hydride (LiAlH4), to afford the corresponding α-amino aldehyde. This aldehyde is a key intermediate and is often used in the subsequent step without extensive purification due to its potential instability.[1]

Stage 3: Reductive Amination. The serine-derived aldehyde undergoes a reductive amination reaction. This step introduces the second amino group at the β-position. The aldehyde is first condensed with a primary amine or a sulfonamide, which will provide the β-amino group with its protecting group, to form an imine intermediate. This intermediate is then reduced in situ with a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN), to yield the protected 2,3-diaminopropanol. The choice of the amine or sulfonamide in this step determines the nature of the orthogonal protecting group on the β-nitrogen.[1][2][3][4]

Stage 4: Oxidation to the Carboxylic Acid. The primary alcohol of the 2,3-diaminopropanol intermediate is oxidized to the corresponding carboxylic acid to complete the synthesis of the protected (R)-2,3-diaminopropanoic acid backbone. Mild oxidation conditions, for instance using 1,3,5-trichloro-2,4,6-triazinetrione (TCCA) in the presence of catalytic amounts of (2,2,6,6-tetramethylpiperidi-1-yl)oxyl (TEMPO), are employed to avoid side reactions.[2]

Experimental Protocols

The following are detailed methodologies for the key transformations in the synthesis of orthogonally protected (R)-2,3-diaminopropanoic acid from Nα-Fmoc-O-tert-butyl-D-serine.

Synthesis of Nα-Fmoc-N,O-dimethyl-O'-tert-butyl-D-serinamide (Weinreb Amide)

To a solution of Nα-Fmoc-O-tert-butyl-D-serine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) and a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 equivalents) are added at 0 °C. A base, such as N,N-diisopropylethylamine (DIPEA) (2.5 equivalents), is added, and the reaction mixture is stirred at room temperature overnight. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove any solid byproducts. The filtrate is washed successively with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude Weinreb amide, which is often pure enough for the next step.[1]

Synthesis of (R)-2-(Fmoc-amino)-3-(tert-butoxy)propanal (Serine-derived Aldehyde)

The Weinreb amide (1 equivalent) is dissolved in anhydrous THF and the solution is cooled to 0 °C under an inert atmosphere (e.g., argon or nitrogen). A solution of lithium aluminum hydride (LiAlH4) (1.5 equivalents) in THF is added dropwise. The reaction is stirred at 0 °C and monitored by TLC. Once the starting material is consumed, the reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water again. The resulting suspension is filtered through a pad of Celite, and the filter cake is washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude aldehyde. This intermediate is typically used immediately in the next step without further purification.[1]

Synthesis of Protected (R)-2,3-Diaminopropanol

The crude aldehyde (1 equivalent) is dissolved in a suitable solvent like 1,2-dichloroethane (DCE) or THF. The primary amine or sulfonamide (e.g., p-toluenesulfonamide, 1.2 equivalents) is added, followed by a Lewis acid such as titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 equivalents).[1][2][3][4] The mixture is stirred at room temperature for a period to allow for imine formation. Subsequently, a reducing agent, sodium cyanoborohydride (NaBH3CN) (1.5 equivalents), is added portion-wise. The reaction is stirred at room temperature until completion as indicated by TLC. The reaction is then quenched with water or methanol and the resulting mixture is filtered. The filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired protected 2,3-diaminopropanol.

Synthesis of Protected (R)-2,3-Diaminopropanoic Acid

The protected 2,3-diaminopropanol (1 equivalent) is dissolved in a mixture of solvents such as acetonitrile, ethyl acetate, and a phosphate buffer (pH 6.7). Catalytic amounts of TEMPO (0.1 equivalents) and sodium bromide (0.1 equivalents) are added. The mixture is cooled to 0 °C, and 1,3,5-trichloro-2,4,6-triazinetrione (TCCA) (0.7 equivalents) is added in portions. The reaction is stirred at 0 °C and then allowed to warm to room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with a saturated solution of sodium thiosulfate. The aqueous layer is acidified to pH 2-3 with a dilute acid (e.g., 1 M HCl) and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the protected (R)-2,3-diaminopropanoic acid.[2]

Quantitative Data

The yields of the individual steps in the synthesis of orthogonally protected (R)-2,3-diaminopropanoic acid are summarized in the table below. The data is compiled from reported literature values and may vary depending on the specific protecting groups and reaction conditions used.

| Step | Starting Material | Product | Protecting Group (β-amino) | Yield (%) | Reference |

| 1. Weinreb Amide Formation | Nα-Fmoc-O-tert-butyl-D-serine | Nα-Fmoc-N,O-dimethyl-O'-tert-butyl-D-serinamide | - | 94 | [1] |

| 2. Reduction to Aldehyde | Nα-Fmoc-N,O-dimethyl-O'-tert-butyl-D-serinamide | (R)-2-(Fmoc-amino)-3-(tert-butoxy)propanal | - | 92 | [1] |

| 3. Reductive Amination | (R)-2-(Fmoc-amino)-3-(tert-butoxy)propanal | Nα-Fmoc-Nβ-tosyl-(R)-2,3-diaminopropanol | Tosyl | 85 | [1] |

| 3. Reductive Amination | (R)-2-(Fmoc-amino)-3-(tert-butoxy)propanal | Nα-Fmoc-Nβ-Boc-(R)-2,3-diaminopropanol | Boc | 88 | [1] |

| 4. Oxidation to Carboxylic Acid (from Nβ-tosyl derivative) | Nα-Fmoc-Nβ-tosyl-(R)-2,3-diaminopropanol | Nα-Fmoc-Nβ-tosyl-(R)-2,3-diaminopropanoic acid | Tosyl | ~80-90 | [2] |

| 4. Oxidation to Carboxylic Acid (from Nβ-Boc derivative) | Nα-Fmoc-Nβ-Boc-(R)-2,3-diaminopropanol | Nα-Fmoc-Nβ-Boc-(R)-2,3-diaminopropanoic acid | Boc | ~80-90 | [2] |

Visualizations

Overall Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of orthogonally protected (R)-2,3-diaminopropanoic acid from D-serine.

Caption: Overall synthetic workflow from D-serine.

Key Transformations

The following diagram illustrates the logical relationship of the key chemical transformations in the synthesis.

Caption: Key transformations in the synthesis.

Conclusion

The synthesis of (R)-2,3-diaminopropanoic acid from D-serine presented in this technical guide offers a reliable and stereoselective method for accessing this valuable chiral building block. The use of an orthogonal protecting group strategy provides the flexibility required for its incorporation into complex molecules, particularly in the field of peptide science and drug development. The detailed experimental protocols and quantitative data serve as a practical resource for researchers aiming to synthesize this and related compounds. The preservation of the stereocenter from the starting D-serine is a key advantage of this synthetic route, ensuring the production of the desired enantiomerically pure (R)-2,3-diaminopropanoic acid derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Biosynthesis of L-2,3-Diaminopropionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-2,3-diaminopropionic acid (L-DAPA) is a non-proteinogenic amino acid that serves as a critical precursor in the biosynthesis of numerous secondary metabolites with significant biological activities. These include siderophores, essential for iron acquisition in pathogenic bacteria, and various antibiotics. Understanding the biosynthetic pathways of L-DAPA is paramount for the development of novel antimicrobial agents and for the metabolic engineering of microorganisms to produce valuable compounds. This technical guide provides an in-depth overview of the core biosynthetic pathways of L-DAPA, focusing on the well-characterized SbnA/SbnB system in Staphylococcus aureus and analogous pathways. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the key molecular processes.

Core Biosynthetic Pathway: The SbnA and SbnB System in Staphylococcus aureus

The most extensively studied pathway for L-DAPA biosynthesis is found in Staphylococcus aureus, where it is a key step in the production of the siderophore staphyloferrin B. This pathway involves two key enzymes: SbnA and SbnB.[1]

The overall reaction is a two-step process:

-

Step 1: Condensation catalyzed by SbnA. The pyridoxal 5'-phosphate (PLP)-dependent enzyme SbnA catalyzes the condensation of O-phospho-L-serine (OPS) and L-glutamate. This reaction forms the intermediate N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA) and releases inorganic phosphate.[1][2]

-

Step 2: Oxidative hydrolysis catalyzed by SbnB. The NAD+-dependent enzyme SbnB then acts on ACEGA, catalyzing its oxidative hydrolysis to yield L-2,3-diaminopropionic acid and α-ketoglutarate.[1][2]

Quantitative Data for the SbnA/SbnB Pathway

The following table summarizes the available kinetic parameters for the enzymes SbnA and SbnB.

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Notes |

| SbnA | O-phospho-L-serine | 0.027 ± 0.006 | 4.6 ± 0.2 | 1.7 x 105 | - |

| L-glutamate | 3.25 ± 0.36 | 4.6 ± 0.2 | 1.4 x 103 | Substrate inhibition observed with a Ki of 25.75 ± 7.93 mM. | |

| SbnB | N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA) | Data not available | Data not available | Data not available | - |

| NAD+ | Data not available | Data not available | Data not available | - |

Analogous Biosynthetic Pathway in Streptomyces

A similar two-step enzymatic pathway for L-DAPA biosynthesis has been identified in Streptomyces species, involved in the production of the antituberculosis antibiotic capreomycin. This pathway utilizes the enzymes CmnB and CmnK, which are homologous to SbnA and SbnB, respectively.

-

CmnB , a PLP-dependent enzyme, catalyzes the condensation of O-phospho-L-serine and L-glutamate to form ACEGA.

-

CmnK , an NAD+-dependent enzyme, subsequently catalyzes the oxidative hydrolysis of ACEGA to produce L-DAPA and α-ketoglutarate.

Alternative Biosynthetic Pathways

While the SbnA/SbnB and CmnB/CmnK pathways are the most clearly defined, other potential routes to L-DAPA have been proposed, though they remain less characterized at the enzymatic level.

-

Direct Amination of L-serine: Some literature suggests that L-DAPA can be formed by the pyridoxal phosphate (PLP) mediated amination of L-serine. However, the specific enzymes catalyzing this direct conversion have not been fully elucidated.

-

Panax notoginseng Pathway: A novel biosynthetic pathway for L-DAPA has been proposed in Panax notoginseng, referencing the mechanism in Staphylococcus aureus and suggesting the involvement of PLP-dependent enzymes and ornithine cyclodeaminase. This pathway is yet to be experimentally verified.

Experimental Protocols

The following sections provide detailed methodologies for the expression, purification, and functional analysis of the enzymes involved in L-DAPA biosynthesis.

Protocol 1: Recombinant Expression and Purification of His-tagged SbnA and SbnB

This protocol describes the expression of N-terminally His-tagged SbnA and SbnB in E. coli and their subsequent purification using immobilized metal affinity chromatography (IMAC).

1. Expression in E. coli

1.1. Transform E. coli BL21(DE3) cells with a pET-based expression vector containing the gene for His-tagged SbnA or SbnB. 1.2. Inoculate a 10 mL starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking. 1.3. The following day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. 1.4. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. 1.5. Continue to grow the culture for 16-20 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility. 1.6. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately.

2. Cell Lysis

2.1. Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme). 2.2. Incubate on ice for 30 minutes. 2.3. Sonicate the cell suspension on ice using a probe sonicator. Perform 6 cycles of 30-second bursts with 30-second cooling intervals. 2.4. Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

3. Immobilized Metal Affinity Chromatography (IMAC)

3.1. Equilibrate a Ni-NTA affinity column with 5 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). 3.2. Load the clarified lysate onto the equilibrated column. 3.3. Wash the column with 10 column volumes of wash buffer to remove non-specifically bound proteins. 3.4. Elute the His-tagged protein with 5 column volumes of elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). 3.5. Collect 1 mL fractions and analyze by SDS-PAGE to identify fractions containing the purified protein.

4. Dialysis and Storage

4.1. Pool the fractions containing the purified protein and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol) to remove imidazole and for buffer exchange. 4.2. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. 4.3. Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: Coupled Enzymatic Assay for SbnA Activity

The activity of SbnA is determined using a continuous spectrophotometric coupled assay that measures the production of NADH by SbnB.

1. Reagents

-

50 mM Tris-HCl buffer, pH 8.0

-

100 mM KCl

-

2 mM TCEP (Tris(2-carboxyethyl)phosphine)

-

10 µM purified SbnA

-

10 µM purified SbnB

-

1 mM O-phospho-L-serine (OPS)

-

1 mM L-glutamate

-

100 µM NAD+

2. Procedure

2.1. Prepare a reaction mixture containing Tris-HCl buffer, KCl, TCEP, SbnB, and NAD+ in a quartz cuvette. 2.2. Add L-glutamate and OPS to the reaction mixture. 2.3. Initiate the reaction by adding SbnA. 2.4. Immediately monitor the increase in absorbance at 340 nm for 10 minutes at room temperature using a UV-Vis spectrophotometer. 2.5. The rate of NADH production is calculated using the Beer-Lambert law (extinction coefficient of NADH at 340 nm is 6220 M-1cm-1). 2.6. One unit of SbnA activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Visualizations

Biosynthetic Pathway of L-2,3-Diaminopropionic Acid

Caption: The two-step enzymatic biosynthesis of L-2,3-diaminopropionic acid.

Experimental Workflow for Enzyme Characterization

References

(R)-2,3-Diaminopropanoic Acid: A Technical Guide to its Natural Occurrence and Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2,3-Diaminopropanoic acid, also known as 3-amino-D-alanine or D-DAP, is a non-proteinogenic α-amino acid. While its L-enantiomer, (S)-2,3-diaminopropanoic acid (L-DAP), is a well-documented component of various secondary metabolites in bacteria and plants, information regarding the natural occurrence of the (R)-enantiomer is notably scarce in scientific literature. This technical guide provides a comprehensive overview of the known natural sources and biosynthesis of 2,3-diaminopropanoic acid, with a primary focus on the more prevalent L-enantiomer due to the limited available data on the R-form. This guide also outlines general methodologies for the isolation and analysis of such non-proteinogenic amino acids.

Natural Occurrence and Sources

The vast majority of scientific literature details the natural occurrence of (S)-2,3-diaminopropanoic acid (L-DAP). It serves as a crucial building block for a variety of bioactive secondary metabolites in microorganisms and plants.

(S)-2,3-Diaminopropanoic Acid (L-DAP) is found in:

-

Bacteria: It is a precursor to siderophores, such as staphyloferrin B produced by Staphylococcus aureus, which are iron-chelating agents essential for microbial survival in iron-limited environments. L-DAP is also a component of several antibiotics, including zwittermicin A and tuberactinomycin.[1][2]

-

Plants: Certain leguminous plants are known to produce L-DAP.[3]

(R)-2,3-Diaminopropanoic Acid (D-DAP) : Despite extensive searches, there is a significant lack of documented evidence for the natural occurrence of (R)-2,3-diaminopropanoic acid in specific organisms or natural products. While one source mentions 3-aminoalanine as a metabolite in Escherichia coli, the specific stereoisomer is not identified. The general presence of D-amino acids in bacterial cell walls and as signaling molecules is established, suggesting that the existence of D-DAP in nature, though not prominently documented, cannot be entirely ruled out.[4]

Due to the lack of quantitative data for (R)-2,3-diaminopropanoic acid in natural sources, a data table for its prevalence cannot be provided.

Biosynthesis

The biosynthetic pathway for (S)-2,3-diaminopropanoic acid is well-characterized, particularly in bacteria. In contrast, a specific biosynthetic pathway for the (R)-enantiomer has not been elucidated.

Biosynthesis of (S)-2,3-Diaminopropanoic Acid in Staphylococcus aureus

In Staphylococcus aureus, the biosynthesis of L-DAP is a two-step enzymatic process starting from the primary metabolites O-phospho-L-serine and L-glutamate.[2][5] The key enzymes involved are encoded by the sbnA and sbnB genes.

-

Condensation: The enzyme SbnA, a pyridoxal phosphate (PLP)-dependent enzyme, catalyzes the condensation of O-phospho-L-serine and L-glutamate to form the intermediate N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA).[5]

-

Oxidative Hydrolysis: The enzyme SbnB, an NAD+-dependent dehydrogenase, then catalyzes the oxidative hydrolysis of ACEGA to yield L-2,3-diaminopropanoic acid and α-ketoglutarate.[5]

Putative Biosynthesis of (R)-2,3-Diaminopropanoic Acid

While a specific pathway is unknown, the formation of D-amino acids in bacteria generally occurs through two primary mechanisms:

-

Racemization: Alanine racemases are common bacterial enzymes that catalyze the interconversion of L-alanine and D-alanine. It is conceivable that a similar racemase could exist for 2,3-diaminopropanoic acid, though none has been identified to date.

-

Transamination: D-amino acid transaminases can synthesize D-amino acids from their corresponding α-keto acids. The synthesis of (R)-2,3-diaminopropanoic acid would require a suitable keto-acid precursor and a specific transaminase.

Experimental Protocols

Given the absence of documented natural sources of (R)-2,3-diaminopropanoic acid, the following protocols are generalized for the isolation and analysis of non-proteinogenic amino acids from microbial or plant sources and would require adaptation for the specific compound of interest.

General Workflow for Isolation and Analysis

Key Methodologies

1. Sample Preparation and Extraction:

-

Microbial Cultures: Bacterial cells are harvested by centrifugation. The cell pellet is then lysed using methods such as sonication, bead beating, or enzymatic digestion.

-

Plant Tissues: Plant material is flash-frozen in liquid nitrogen and ground to a fine powder.

-

Extraction: The homogenized sample is typically extracted with an aqueous organic solvent (e.g., 70% ethanol) or a dilute acid (e.g., 0.1 M HCl or perchloric acid) to precipitate proteins and other macromolecules.

2. Chromatographic Purification:

-

Ion-Exchange Chromatography: This technique is highly effective for separating amino acids based on their charge. A cation-exchange column is commonly used, with elution being achieved by a pH or salt gradient.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While less common for the primary separation of highly polar amino acids, RP-HPLC can be used after derivatization to increase hydrophobicity.

3. Chiral Separation and Analysis: The key challenge in the analysis of (R)-2,3-diaminopropanoic acid is its separation from the L-enantiomer.

-

Direct Methods (Chiral HPLC):

-

Principle: Enantiomers are separated on a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for the separation of chiral amines.[6]

-

Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane) and a more polar modifier (e.g., isopropanol or ethanol), often with a basic additive (e.g., diethylamine) to improve peak shape for basic analytes.[6]

-

-

Indirect Methods (Derivatization followed by HPLC or GC):

-

Principle: The amino acid enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.

-

Derivatizing Agents: Common agents include Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) for HPLC analysis, or chiral acyl chlorides for GC analysis.[7]

-

Detection: Detection can be achieved using UV-Vis, fluorescence, or mass spectrometry (MS). GC-MS is a powerful technique for both separation and identification.

-

Signaling Pathways

Currently, there is no scientific literature describing any signaling pathways that directly involve (R)-2,3-diaminopropanoic acid. The biological roles of D-amino acids in bacteria are an active area of research, with some D-amino acids being involved in the regulation of cell wall metabolism and biofilm formation.[4] Future research may uncover specific roles for D-DAP in such processes.

Conclusion

While (S)-2,3-diaminopropanoic acid is a well-established precursor to a range of bioactive molecules in nature, its enantiomer, (R)-2,3-diaminopropanoic acid, remains elusive in the context of natural products. The lack of documented natural sources and biosynthetic pathways for the R-form presents a significant knowledge gap. The experimental workflows and analytical techniques described herein provide a foundational approach for researchers seeking to investigate the potential natural occurrence of this and other rare, non-proteinogenic amino acids. Further exploration into the metabolomes of diverse microorganisms and plants using advanced chiral analytical techniques will be crucial to uncover the full extent of D-amino acid diversity and function in nature.

References

- 1. 2,3-Diaminopropionic acid - Wikipedia [en.wikipedia.org]

- 2. Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters [mdpi.com]

- 4. D-Amino acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. chemistlibrary.wordpress.com [chemistlibrary.wordpress.com]

Spectroscopic Data of (R)-2,3-Diaminopropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-2,3-Diaminopropanoic acid, a non-proteinogenic amino acid of interest in various research and development applications. This document outlines predicted Nuclear Magnetic Resonance (NMR) data, and representative Infrared (IR) and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Introduction

(R)-2,3-Diaminopropanoic acid, also known as (R)-β-aminoalanine, is a chiral diamino acid. Its structure, featuring two amino groups and a carboxylic acid, makes it a versatile building block in the synthesis of peptidomimetics, modified peptides, and other complex molecules with potential therapeutic applications. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and structural elucidation in various chemical and biological matrices. This guide serves as a core reference for researchers working with this compound.

Spectroscopic Data

Due to the limited availability of published experimental spectra for the pure (R)-enantiomer, this section presents a combination of predicted and representative data. The NMR data has been predicted using computational methods, while the IR and MS data are representative of diaminopropanoic acid and are expected to be nearly identical for the (R)-enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR chemical shifts for (R)-2,3-Diaminopropanoic acid.

Table 1: Predicted ¹H and ¹³C NMR Data for (R)-2,3-Diaminopropanoic acid

| ¹H NMR | ¹³C NMR | ||

| Atom | Predicted Chemical Shift (ppm) | Atom | Predicted Chemical Shift (ppm) |

| H-2 | 3.5 - 3.8 | C-1 (COOH) | 175 - 180 |

| H-3 (CH₂) | 3.0 - 3.3 | C-2 (CH) | 55 - 60 |

| NH₂ (C-2) | 7.5 - 8.5 (broad) | C-3 (CH₂) | 40 - 45 |

| NH₂ (C-3) | 7.5 - 8.5 (broad) | ||

| COOH | 10.0 - 12.0 (broad) |

Disclaimer: These are computationally predicted values and may differ from experimental results. The chemical shifts of exchangeable protons (NH₂ and COOH) are highly dependent on the solvent, concentration, and temperature.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule based on their characteristic vibrational frequencies. The following table lists the expected characteristic IR absorption bands for 2,3-Diaminopropanoic acid.

Table 2: Representative Infrared (IR) Spectroscopy Data for 2,3-Diaminopropanoic Acid

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |

| N-H (Amine) | Stretching | 3400 - 3250 |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 |

| N-H (Amine) | Bending | 1650 - 1580 |

| C-N | Stretching | 1250 - 1020 |

| C-O | Stretching | 1320 - 1210 |

Note: The zwitterionic form of the amino acid in the solid state may show a strong, broad absorption for the ammonium (N⁺-H) group around 3000 cm⁻¹ and a carboxylate (COO⁻) stretch around 1600-1590 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For (R)-2,3-Diaminopropanoic acid (Molecular Weight: 104.11 g/mol ), the following mass-to-charge ratios (m/z) are expected in an electrospray ionization (ESI) mass spectrum.

Table 3: Representative Mass Spectrometry (MS) Data for 2,3-Diaminopropanoic Acid

| Ion | Formula | Expected m/z | Notes |

| [M+H]⁺ | [C₃H₉N₂O₂]⁺ | 105.07 | Protonated molecular ion (most common in positive ion mode) |

| [M-H]⁻ | [C₃H₇N₂O₂]⁻ | 103.05 | Deprotonated molecular ion (in negative ion mode) |

| [M+Na]⁺ | [C₃H₈N₂O₂Na]⁺ | 127.05 | Sodium adduct |

| [M-H₂O+H]⁺ | [C₃H₇N₂O]⁺ | 87.06 | Loss of water from the protonated molecule |

| [M-CO₂H]⁺ | [C₂H₇N₂]⁺ | 59.06 | Loss of the carboxyl group |

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These are generalized protocols and may require optimization for specific instrumentation and sample characteristics.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

(R)-2,3-Diaminopropanoic acid sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

NMR tube (5 mm)

-

Pipette and vial

Procedure:

-

Accurately weigh the amino acid sample and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Gently agitate the vial to ensure complete dissolution of the sample. If necessary, sonication can be used.

-

Using a pipette with a filter tip (e.g., a small piece of cotton or glass wool), transfer the solution into the NMR tube to a height of about 4-5 cm.

-

Cap the NMR tube securely.

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Acquire the ¹H spectrum using standard acquisition parameters. A spectral width of 12-16 ppm is typically sufficient.

-

Acquire the ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary. A spectral width of 200-220 ppm is standard.

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction) using the spectrometer's software.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy

Objective: To obtain an infrared spectrum to identify the functional groups present.

Materials:

-

(R)-2,3-Diaminopropanoic acid sample (solid)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe dampened with a suitable solvent and allow it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of the solid amino acid sample onto the center of the ATR crystal.

-

Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

After data acquisition, raise the press arm and carefully remove the sample.

-

Clean the ATR crystal thoroughly with a lint-free wipe and an appropriate solvent.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

-

(R)-2,3-Diaminopropanoic acid sample

-

HPLC-grade solvent (e.g., methanol, water, acetonitrile with 0.1% formic acid)

-

Mass spectrometer with an ESI source

-

Syringe pump and syringe (for direct infusion)

Procedure (Direct Infusion ESI-MS):

-

Prepare a dilute solution of the sample (approximately 1-10 µM) in a suitable solvent mixture (e.g., 50:50 methanol:water with 0.1% formic acid for positive ion mode).

-

Load the sample solution into a syringe.

-

Mount the syringe on a syringe pump connected to the ESI source of the mass spectrometer.

-

Set the syringe pump to a low flow rate (e.g., 5-10 µL/min).

-

Configure the mass spectrometer to acquire data in the desired mass range (e.g., m/z 50-500) and polarity (positive or negative ion mode).

-

Initiate the infusion and begin data acquisition.

-

Observe the mass spectrum for the molecular ion and any fragment ions.

-

If necessary, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation to obtain fragmentation data for further structural confirmation.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel amino acid derivative, from sample preparation to data integration and structural elucidation.

Caption: Workflow for Spectroscopic Analysis of an Amino Acid.

(R)-2,3-Diaminopropanoic acid CAS number and chemical identifiers

An In-depth Technical Guide to (R)-2,3-Diaminopropanoic Acid

This technical guide provides a comprehensive overview of (R)-2,3-Diaminopropanoic acid, a non-proteinogenic amino acid of significant interest to researchers, scientists, and drug development professionals. This document details its chemical identifiers, synthesis methodologies, and biological activities, presenting data in a structured format for clarity and ease of comparison.

Chemical Identifiers

(R)-2,3-Diaminopropanoic acid, also known as 3-amino-D-alanine, is structurally analogous to alanine with an additional amino group.[1] Its chemical identity is defined by several key identifiers as summarized in the table below.

| Identifier | Value |

| CAS Number | 1915-96-4 |

| PubChem CID | 638152 |

| Molecular Formula | C3H8N2O2 |

| Molecular Weight | 104.11 g/mol [1] |

| IUPAC Name | (2R)-2,3-diaminopropanoic acid[1] |

| InChI | InChI=1S/C3H8N2O2/c4-1-2(5)3(6)7/h2H,1,4-5H2,(H,6,7)/t2-/m1/s1[1] |

| InChIKey | PECYZEOJVXMISF-UWTATZPHSA-N[1] |

| SMILES | C(--INVALID-LINK--N)N[1] |

Synthesis of (R)-2,3-Diaminopropanoic Acid

The synthesis of 2,3-diaminopropanoic acid can be achieved through both biological and chemical methodologies. The stereochemistry of the final product is a critical aspect of its synthesis.

Biosynthesis

In biological systems, 2,3-diaminopropionate is synthesized from serine through a reaction mediated by pyridoxal phosphate (PLP).[2] In the bacterium Staphylococcus aureus, L-2,3-diaminopropionic acid (L-Dap) is a precursor for the siderophore staphyloferrin B. The biosynthesis involves the enzymes SbnA and SbnB. SbnA utilizes O-phospho-L-serine and L-glutamate to produce an intermediate, which is then acted upon by SbnB, an NAD+ dependent enzyme, to yield L-Dap and α-ketoglutarate.[3]

Caption: Biosynthesis of L-2,3-diaminopropionic acid in S. aureus.

Chemical Synthesis

A synthetic route to prepare orthogonally protected methyl esters of L-2,3-diaminopropanoic acid has been developed starting from the commercially available Nα-Fmoc-O-tert-butyl-d-serine.[4] This multi-step process preserves the chirality of the starting material.[4]

Experimental Protocol:

The synthesis involves the following key steps:

-

Aldehyde Formation: The starting material, Nα-Fmoc-O-tert-butyl-d-serine, is converted to the corresponding aldehyde.[4]

-

Reductive Amination: The aldehyde undergoes reductive amination with primary amines or sulfonamides, a reaction facilitated by the Lewis acid titanium(IV) isopropoxide (Ti(OiPr)4).[4][5] This step introduces the second amino group.

-

Oxidation: The alcoholic function of the resulting 2,3-diaminopropanol derivative is then oxidized to a carboxylic acid.[4][5] This can be achieved using reagents such as 1,3,5-trichloro-2,4,6-triazinetrione (TCCA) in the presence of (2,2,6,6-tetramethylpiperidi-1-yl)oxyl (TEMPO).[4]

-

Protection and Deprotection: Throughout the synthesis, protecting groups such as 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) are used to selectively mask the amino groups, allowing for controlled reactions.[4]

Caption: Chemical synthesis workflow for protected L-2,3-diaminopropanoic acid.

Biological Activity and Applications

(R)-2,3-Diaminopropanoic acid and its derivatives exhibit a range of biological activities and have potential applications in drug development.

Natural Occurrence and Precursor Role

2,3-Diaminopropionic acid is a non-proteinogenic amino acid found in various secondary metabolites, including the antibiotic zwittermicin A and tuberactinomycin.[2] It serves as a vital precursor in the biosynthesis of numerous biologically active compounds, such as antibiotics and siderophores for iron acquisition.[6]

Antimicrobial and Enzyme Inhibitory Activity

The accumulation of L-2,3-diaminopropionic acid has been shown to be toxic to the bacterium Salmonella enterica, causing growth inhibition by disrupting several metabolic pathways.[6] Furthermore, synthetic derivatives have been developed as potent antimicrobial agents. For instance, N3-(iodoacetyl)-L-2,3-diaminopropanoic acid is an irreversible inactivator of bacterial and fungal glucosamine-6-phosphate synthase, a key enzyme in cell wall biosynthesis.[7] Peptide conjugates of this derivative have demonstrated effective delivery into bacterial and fungal cells via peptide transport systems.[7]

Gene Delivery Applications

Polymers synthesized from N-substituted L-2,3-diaminopropionic acid (DAPEGs) are being explored as cell-penetrating polymers for gene delivery.[8] These cationic polymers can form complexes with DNA and facilitate its entry into cells, showing promise for non-viral gene therapy applications.[8]

Conclusion

(R)-2,3-Diaminopropanoic acid is a versatile molecule with significant potential in various scientific and therapeutic fields. Its unique structure as a diamino acid makes it a valuable building block for the synthesis of bioactive compounds. The detailed understanding of its chemical and biosynthetic pathways, coupled with ongoing research into its biological activities, paves the way for the development of novel antimicrobial agents, enzyme inhibitors, and tools for biotechnology. The experimental protocols outlined in the literature provide a solid foundation for the continued investigation and utilization of this promising compound.

References

- 1. (R)-2,3-Diaminopropanoic acid | C3H8N2O2 | CID 638152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-Diaminopropionic acid - Wikipedia [en.wikipedia.org]

- 3. Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Antimicrobial properties of N3-(iodoacetyl)-L-2,3-diaminopropanoic acid-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability of (R)-2,3-Diaminopropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2,3-Diaminopropanoic acid (Dap), a non-proteinogenic amino acid, is a crucial building block in the synthesis of various pharmaceuticals and bioactive peptides. A thorough understanding of its solubility and stability is paramount for its effective application in drug development, formulation, and manufacturing. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of (R)-2,3-Diaminopropanoic acid. It consolidates available quantitative data into structured tables, outlines detailed experimental protocols for its analysis, and presents key concepts and workflows through visual diagrams. This document is intended to be a valuable resource for researchers and professionals working with this important molecule.

Introduction

(R)-2,3-Diaminopropanoic acid, also known as (R)-β-aminoalanine, is a chiral diamino acid with the chemical formula C₃H₈N₂O₂[1]. Its structure, featuring both an α-amino group and a β-amino group, imparts unique chemical properties that make it a valuable component in the synthesis of peptidomimetics, antibiotics, and other therapeutic agents[2][3]. The presence of two amino groups and a carboxylic acid group dictates its physicochemical properties, including its solubility and stability, which are highly dependent on pH.

This guide delves into the core physicochemical attributes of (R)-2,3-Diaminopropanoic acid, focusing on its solubility in various solvent systems and its stability under different environmental conditions.

Physicochemical Properties

A summary of the key physicochemical properties of (R)-2,3-Diaminopropanoic acid is presented in Table 1.

Table 1: Physicochemical Properties of (R)-2,3-Diaminopropanoic Acid

| Property | Value | Reference |

| Molecular Formula | C₃H₈N₂O₂ | [1] |

| Molecular Weight | 104.11 g/mol | [1] |

| Appearance | White crystalline solid | [4] |

| Melting Point | ~200 °C (decomposes) | [4] |

| pKa (α-amino group) | Estimated around 8.3-9.6 | Inferred from general amino acid data |

| pKa (β-amino group) | Estimated around 9.9-10.8 | Inferred from general amino acid data |

| pKa (carboxyl group) | Estimated around 1.8-2.4 | Inferred from general amino acid data |

| Hygroscopicity | Hygroscopic, absorbs moisture from the air | [4] |

Note: pKa values are estimates based on typical ranges for amino acid functional groups and may vary depending on the specific experimental conditions.

Solubility Profile

The solubility of (R)-2,3-Diaminopropanoic acid is a critical parameter for its handling, formulation, and biological application. Its amphoteric nature, with two basic amino groups and one acidic carboxyl group, results in a pH-dependent solubility profile.

Aqueous Solubility

The hydrochloride salt of 2,3-Diaminopropanoic acid is often used to enhance stability and solubility in aqueous solutions[4].

Table 2: Aqueous Solubility of 2,3-Diaminopropanoic Acid

| Form | Solvent | Solubility | Temperature | Reference |

| Hydrochloride Salt | Water | 100 mg/mL | Not Specified | |

| Free Acid (calculated) | Water | ~78.5 mg/mL | Not Specified | |

| Free Acid | Water | 28 mg/mL | Not Specified | [7] |

| Hydrochloride Salt | PBS (pH 7.4) | 16.67 mg/mL | Not Specified | [8] |

Note: The calculated free acid solubility is derived from the hydrochloride salt solubility and their respective molecular weights.

Solubility in Organic Solvents

(R)-2,3-Diaminopropanoic acid exhibits limited solubility in most organic solvents. This is attributed to its polar, zwitterionic nature in the solid state, which is not readily solvated by non-polar or less polar organic solvents[4][9].

Table 3: Solubility of 2,3-Diaminopropanoic Acid in Common Organic Solvents

| Solvent | Solubility | Reference |

| Ethanol | Slightly soluble / Insoluble | [7][9] |

| Methanol | Slightly soluble | [10] |

| Dimethyl Sulfoxide (DMSO) | Insoluble | [7] |

| Acetone | Less soluble than in water | [4] |

Stability Profile

The stability of (R)-2,3-Diaminopropanoic acid is a key consideration for its storage, handling, and incorporation into drug products. Degradation can lead to loss of potency and the formation of potentially harmful impurities.

Solid-State Stability

In the solid state, (R)-2,3-Diaminopropanoic acid is known to be hygroscopic, readily absorbing moisture from the atmosphere[4]. This can affect its physical properties and potentially lead to chemical degradation over time. For this reason, it is often supplied and stored as its hydrochloride salt, which exhibits improved stability[4]. It should be stored in a cool, dry place, protected from moisture.

Solution Stability and Degradation Pathways

The stability of (R)-2,3-Diaminopropanoic acid in solution is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule[11][12].

-

Hydrolytic Degradation: Stability is expected to be pH-dependent. While specific data for (R)-2,3-Diaminopropanoic acid is not available, amino acids can be susceptible to degradation at pH extremes, particularly at elevated temperatures.

-

Oxidative Degradation: The amino groups may be susceptible to oxidation, which can be initiated by exposure to oxygen, peroxides, or metal ions[13][14].

-

Thermal Degradation: Elevated temperatures can accelerate hydrolytic and other degradation pathways in solution. In the solid state, high temperatures can lead to decomposition[15].

-

Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of amino acids. Photostability testing according to ICH Q1B guidelines is recommended to assess this liability[16][17][18][19].

The potential degradation pathways for diamino acids can include deamination, decarboxylation, and reactions involving the amino side chain.

Experimental Protocols

The following sections outline generalized experimental protocols for determining the solubility and stability of (R)-2,3-Diaminopropanoic acid. These protocols are based on standard industry practices and should be adapted and validated for specific laboratory conditions.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Materials:

-

(R)-2,3-Diaminopropanoic acid

-

Selected solvents (e.g., water, phosphate-buffered saline at various pH values, methanol, ethanol)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of (R)-2,3-Diaminopropanoic acid to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Centrifuge the samples to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter.

-

Dilute the filtrate with an appropriate solvent and quantify the concentration of (R)-2,3-Diaminopropanoic acid using a validated analytical method.

Protocol for Stability-Indicating HPLC Method Development and Forced Degradation Studies

A stability-indicating method is crucial for separating the intact drug from its degradation products.

5.2.1 HPLC Method Development (General Approach)

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be optimized for peak shape and retention.

-

Detection: UV detection is suitable if the compound has a chromophore. If not, derivatization or alternative detection methods like mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD) may be necessary. For (R)-2,3-Diaminopropanoic acid, derivatization with a UV-active agent (e.g., ninhydrin) might be required for sensitive UV detection[20].

-

Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

5.2.2 Forced Degradation Study Protocol

-

Prepare Stock Solutions: Prepare solutions of (R)-2,3-Diaminopropanoic acid in appropriate solvents (e.g., water, 0.1 M HCl, 0.1 M NaOH).

-

Acid and Base Hydrolysis: Incubate the solutions at elevated temperatures (e.g., 60-80 °C) for a defined period. Neutralize the samples before analysis.

-

Oxidative Degradation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose both solid and solution samples to elevated temperatures.

-

Photodegradation: Expose solid and solution samples to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter)[16][17]. A dark control should be run in parallel.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using the developed stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that the method can effectively separate the degradants from the parent compound[12].

Conclusion

This technical guide has summarized the currently available information on the solubility and stability of (R)-2,3-Diaminopropanoic acid. It is a highly water-soluble compound with limited solubility in organic solvents, a characteristic governed by its polar, zwitterionic nature. Its stability is influenced by factors such as moisture, pH, temperature, and light, with the hydrochloride salt offering enhanced stability for storage and handling.

While qualitative and semi-quantitative data are available, there is a clear need for more comprehensive, quantitative studies to fully elucidate the pH-solubility profile and degradation kinetics of this important molecule. The generalized protocols provided herein offer a framework for conducting such studies, which will be invaluable for the formulation development and quality control of pharmaceuticals and other products containing (R)-2,3-Diaminopropanoic acid.

References

- 1. (R)-2,3-Diaminopropanoic acid | C3H8N2O2 | CID 638152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-Diaminopropionic acid - Wikipedia [en.wikipedia.org]

- 3. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. chembk.com [chembk.com]

- 10. bachem.com [bachem.com]

- 11. biopharminternational.com [biopharminternational.com]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. ema.europa.eu [ema.europa.eu]

- 18. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. iagim.org [iagim.org]

- 20. N-Terminal 2,3-diaminopropionic acid (Dap) peptides as efficient methylglyoxal scavengers to inhibit advanced glycation endproduct (AGE) formation - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-2,3-Diaminopropanoic Acid: A Technical Guide to its Biological Role and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2,3-Diaminopropanoic acid, also known as 3-amino-D-alanine, is a non-proteinogenic α-amino acid.[1] While its L-enantiomer, L-2,3-diaminopropanoic acid (L-DAP), has been identified as a precursor to various natural products, including antibiotics, siderophores, and neurotoxins, the specific biological role and function of the (R)-enantiomer remain largely uncharacterized in the scientific literature.[2][3][4] This technical guide provides a comprehensive overview of the known biological activities, metabolic pathways, and potential applications of the 2,3-diaminopropanoic acid scaffold, with a specific focus on distinguishing between the properties of the L- and R-enantiomers where data is available. The guide also details relevant experimental protocols and presents signaling and metabolic pathways to facilitate further research into this intriguing molecule.

Introduction

2,3-Diaminopropanoic acid (DAP) is a fascinating molecule with a chiral center at the α-carbon, giving rise to two enantiomers: (R)-2,3-diaminopropanoic acid and (S)-2,3-diaminopropanoic acid (L-DAP). While L-DAP is a known constituent of various secondary metabolites, the natural occurrence and physiological significance of its R-enantiomer are not well-documented.[3] The structural similarity of DAP to other biologically important amino acids suggests potential interactions with various enzymatic and signaling pathways. This guide aims to consolidate the existing knowledge on DAP, highlighting the significant research focus on the L-enantiomer and identifying the knowledge gaps concerning the R-enantiomer to spur further investigation.

Biosynthesis

The biosynthesis of 2,3-diaminopropionate originates from serine through a reaction mediated by pyridoxal phosphate (PLP).[3] In the bacterium Staphylococcus aureus, the biosynthesis of L-DAP, a precursor to the siderophore staphyloferrin B, involves a two-step enzymatic pathway. The enzyme SbnA utilizes O-phospho-L-serine and L-glutamate to produce N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA). Subsequently, the NAD+-dependent enzyme SbnB catalyzes the oxidative hydrolysis of ACEGA to yield L-2,3-diaminopropanoic acid and α-ketoglutarate.[4] A biosynthetic pathway specific to (R)-2,3-diaminopropanoic acid has not been described in the literature.

Biological Activities and Functions

The majority of documented biological activities of 2,3-diaminopropanoic acid are attributed to the L-enantiomer.

Metabolic Effects of L-2,3-Diaminopropanoic Acid

In Salmonella enterica, the accumulation of L-DAP has been shown to be toxic, leading to growth inhibition.[5] This toxicity is a result of the disruption of several key metabolic pathways:

-

Proline Biosynthesis: L-DAP inhibits the biosynthesis of proline.[5]

-

Coenzyme A Biosynthesis: The pathway for coenzyme A synthesis is also negatively affected by L-DAP accumulation.[5]

-

Isoleucine Biosynthesis: L-DAP interferes with the production of the essential amino acid isoleucine.[5]

S. enterica possesses an enzyme, diaminopropionate ammonia-lyase (DpaL), which mitigates L-DAP toxicity by degrading it into pyruvate and ammonia.[5]

(R)-2,3-Diaminopropanoic Acid in Enzymology

There is a significant lack of data on the specific biological roles of (R)-2,3-diaminopropanoic acid. One study investigating the substrate specificity of PddB, a PLP-independent 2,4-diaminobutyric acid racemase, found that neither L-2,3-diaminopropionic acid nor its D-enantiomer served as substrates for the enzyme.[6] This indicates a high degree of substrate specificity for PddB and suggests that (R)-2,3-diaminopropanoic acid may not be a substrate for at least some amino acid racemases.

Derivatives and Their Applications

The 2,3-diaminopropanoic acid scaffold has proven to be a versatile platform for the development of synthetic analogs with a range of biological activities.

-

Enzyme Inhibition: N-acylated derivatives of L-DAP have been synthesized and shown to be potent inhibitors of glucosamine-6-phosphate synthase, a key enzyme in the biosynthesis of fungal and bacterial cell walls.[7] For instance, N3-(iodoacetyl)-L-2,3-diaminopropanoic acid is a strong, irreversible inactivator of this enzyme.[7]

-

Gene and Enzyme Delivery: Polymers of functionalized L-2,3-diaminopropanoic acid (DAPEGs) have been developed as efficient, non-toxic vectors for gene delivery.[8] These cationic polymers can complex with DNA and facilitate its entry into cells. Furthermore, peptides incorporating DAP have been shown to be pH-sensitive, which is a desirable characteristic for endosomal escape in drug and gene delivery applications.[9] The pKa of the β-amino group of DAP is lowered when it is part of a peptide, making its protonation state sensitive to the acidification that occurs in endosomes.[9]

-

Trapping Enzyme Intermediates: A novel application of DAP involves its incorporation into recombinant proteins to trap transient acyl-enzyme intermediates. By genetically encoding DAP to replace a catalytic serine or cysteine residue in an enzyme, the acyl-enzyme intermediate is captured as a stable amide bond, allowing for the characterization of enzyme mechanisms and substrate identification.[10][11]

Quantitative Data

Quantitative data specifically for (R)-2,3-diaminopropanoic acid is scarce. The available data primarily relates to the pKa of the amino groups of DAP when incorporated into peptides.

| Parameter | Compound/System | Value | Reference |

| pKa of β-NH2 | Methyl 2,3-diaminopropanoate | 8.29 (at 25°C) | [9] |

| pKa of β-NH2 | 2-amino-3-acetamidopropanoate | 7.84 (at 25°C) | [9] |

| pKa of β-NH2 | 2-acetamido-3-aminopropanamide | 7.82 (at 25°C) | [9] |

These values demonstrate that the pKa of the β-amino group is influenced by the chemical environment, which is a key factor in the pH-sensitive behavior of DAP-containing peptides.[9]

Experimental Protocols

Synthesis of Protected (R)- or (S)-2,3-Diaminopropanoic Acid Derivatives

A general strategy for the synthesis of orthogonally protected 2,3-diaminopropanoic acid methyl esters involves the use of serine as a chiral starting material. The following is a generalized workflow based on the synthesis of L-DAP derivatives from D-serine, which can be adapted for the synthesis of R-DAP derivatives from L-serine.[12][13][14]

-

Preparation of the α-amino aldehyde:

-

Start with Nα-Fmoc-O-tert-butyl-L-serine for the synthesis of the (R)-enantiomer.

-

Convert the carboxylic acid to a Weinreb-Nahm amide by reacting with N,O-dimethylhydroxylamine hydrochloride.

-

Reduce the Weinreb-Nahm amide with a mild reducing agent like LiAlH4 to yield the corresponding α-amino aldehyde.

-

-

Reductive Amination:

-

React the α-amino aldehyde with a primary amine or sulfonamide in the presence of a Lewis acid catalyst such as Ti(OiPr)4 and a reducing agent like sodium cyanoborohydride. The choice of amine or sulfonamide will determine the protecting group on the β-amino group.

-

-

Oxidation to the Carboxylic Acid:

-

Oxidize the primary alcohol of the resulting 2,3-diaminopropanol to a carboxylic acid to complete the amino acid backbone.

-

-

Esterification:

-

Methylate the carboxylic acid to obtain the desired methyl ester.

-

Chiral Separation of 2,3-Diaminopropanoic Acid Enantiomers by HPLC

-

Method: High-Performance Liquid Chromatography (HPLC)

-

Column: A crown ether-based CSP (e.g., CROWNPAK® CR(+)) is effective for resolving primary amines. Alternatively, cinchona alkaloid-derived zwitterionic CSPs (e.g., CHIRALPAK® ZWIX(+) and ZWIX(-)) can be used for the direct separation of amino acids.[15][16]

-

Mobile Phase (Crown Ether CSP): An acidic mobile phase, such as a perchloric acid solution (pH 1.0-2.0) mixed with methanol (e.g., 85:15 v/v), is typically used.[15]

-

Flow Rate: 0.8 - 1.2 mL/min.[15]

-

Column Temperature: 25 °C (can be optimized).[15]

-

Detection: UV detector at a suitable wavelength (e.g., 210 nm) or a mass spectrometer.

Assay for Diaminopropionate Ammonia-Lyase (DpaL) Activity

This protocol is for the L-DAP degrading enzyme from S. enterica.[5]

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8), 0.25 mM NADH, and 5 U of lactate dehydrogenase.

-

Enzyme Addition: Add purified DpaL to a final concentration of 0.2 µM.

-

Initiate Reaction: Start the reaction by adding L-2,3-diaminopropionate at varying concentrations (e.g., 0-80 mM).

-

Monitoring: Continuously monitor the decrease in absorbance at 340 nm at 22°C in a microplate reader. The decrease in NADH absorbance is coupled to the conversion of pyruvate (the product of the DpaL reaction) to lactate by lactate dehydrogenase.

Conclusion and Future Directions

The study of 2,3-diaminopropanoic acid has revealed a wealth of interesting biology, primarily centered on the L-enantiomer. Its role as a precursor to natural products, its metabolic effects in bacteria, and the utility of its derivatives in drug delivery and enzyme mechanism studies highlight its significance. However, a striking knowledge gap exists regarding the biological role and function of (R)-2,3-diaminopropanoic acid.

Future research should focus on:

-

Investigating the natural occurrence of (R)-2,3-diaminopropanoic acid: Exploring various biological systems for the presence of this enantiomer could provide clues to its function.

-

Elucidating its biological activity: Screening (R)-2,3-diaminopropanoic acid against various biological targets, including receptors, enzymes, and transport systems, is crucial.

-

Exploring its potential in drug development: The unique stereochemistry of the R-enantiomer may offer advantages in the design of novel therapeutics with improved specificity and efficacy.

The development of robust synthetic and analytical methods for the enantiomers of 2,3-diaminopropanoic acid will be paramount to advancing our understanding of this intriguing molecule and unlocking its full potential in research and medicine.

References

- 1. (R)-2,3-Diaminopropanoic acid | C3H8N2O2 | CID 638152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 2,3-Diaminopropionic acid - Wikipedia [en.wikipedia.org]

- 4. Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-2,3-diaminopropionate generates diverse metabolic stresses in Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis [frontiersin.org]

- 7. Antimicrobial properties of N3-(iodoacetyl)-L-2,3-diaminopropanoic acid-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trapping biosynthetic acyl-enzyme intermediates with encoded 2,3-diaminopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Trapping biosynthetic acyl–enzyme intermediates with encoded 2,3-diaminopropionic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. chiraltech.com [chiraltech.com]